

Application Notes: Quantifying NADH using a Resorufin-Based Fluorescent Assay

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Compound of Interest

Compound Name:	Resorufin
Cat. No.:	B1680543

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Introduction

Nicotinamide adenine dinucleotide (NADH) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and energy production. Accurate quantification of NADH levels is essential for studying metabolic processes, disease states, and the effects of therapeutic agents. The **resorufin**-based fluorescent assay offers a highly sensitive and specific method for measuring NADH concentrations in various biological samples.^{[1][2][3]} This assay relies on the enzymatic reduction of the weakly fluorescent dye resazurin to the highly fluorescent product **resorufin** by an NADH-dependent reductase, such as diaphorase.^{[4][5]} The resulting fluorescence intensity is directly proportional to the amount of NADH present in the sample, providing a robust platform for high-throughput screening and drug discovery.^{[5][6]}

The primary advantage of this assay is its red-shifted fluorescence spectrum (excitation ~530-570 nm, emission ~580-590 nm), which minimizes interference from the autofluorescence of common biological molecules and library compounds that typically fluoresce at shorter wavelengths.^{[2][4]} This characteristic makes the **resorufin**-based assay particularly well-suited for applications in drug development and high-throughput screening (HTS) environments.^[5]

Principle of the Assay

The core of the assay is an enzymatic reaction where NADH serves as the reducing equivalent to convert resazurin to **resorufin**. This reaction is typically catalyzed by the enzyme

diaphorase.[\[2\]](#)[\[4\]](#) In the presence of NADH, diaphorase facilitates the transfer of electrons to resazurin, resulting in its irreversible reduction to the intensely fluorescent **resorufin**. The fluorescence signal generated is directly proportional to the concentration of NADH in the sample.

Data Summary

The following tables summarize typical quantitative data and instrument settings for the **resorufin**-based NADH assay.

Table 1: Typical Reagent Concentrations

Reagent	Working Concentration	Notes
Resazurin	10 - 50 μ M	Optimize for specific assay conditions to minimize background and maximize signal.
Diaphorase	0.1 - 1 U/mL	Ensure diaphorase is not the rate-limiting component. [4]
NADH Standard	0 - 10 μ M	Used to generate a standard curve for absolute quantification.
Assay Buffer	Varies (e.g., PBS, Tris-HCl)	Typically pH 7.0 - 8.0.

Table 2: Typical Instrument Settings for Fluorescence Detection

Parameter	Wavelength (nm)	Notes
Excitation	530 - 570	Optimal wavelength may vary slightly depending on the specific fluorometer. [2]
Emission	580 - 600	A wider emission window can sometimes increase signal intensity. [2][7]
Cutoff Filter	> 570 nm	Recommended to reduce background from excitation light bleed-through.
Read Mode	Kinetic or Endpoint	Kinetic mode is useful for monitoring reaction rates, while endpoint is suitable for HTS. [4]

Experimental Protocols

Materials

- Black, clear-bottom 96-well or 384-well microplates
- Microplate reader with fluorescence capabilities
- NADH standards
- Resazurin sodium salt
- Diaphorase from *Clostridium kluyveri*
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
- Samples containing NADH (e.g., cell lysates, purified enzyme reactions)
- For NAD+/NADH differentiation: 0.1 N HCl and 0.1 N NaOH[\[7\]](#)

Preparation of Reagents

- NADH Standard Stock Solution (1 mM): Dissolve an appropriate amount of NADH in assay buffer. Prepare fresh and protect from light.
- Resazurin Stock Solution (1 mM): Dissolve resazurin sodium salt in assay buffer. Store protected from light at 4°C.
- Diaphorase Stock Solution (10 U/mL): Reconstitute diaphorase in assay buffer. Store in aliquots at -20°C.
- Assay Reaction Mixture: On the day of the experiment, prepare a 2X reaction mixture containing 20 µM resazurin and 0.4 U/mL diaphorase in assay buffer. Protect from light.

Assay Procedure for NADH Quantification

- Prepare NADH Standards: Perform serial dilutions of the NADH stock solution in assay buffer to create a standard curve (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µM).
- Sample Preparation: Prepare your samples in assay buffer. If necessary, include appropriate controls (e.g., buffer only, sample without diaphorase).
- Plate Layout: Add 50 µL of each NADH standard and sample to the wells of a black microplate.
- Initiate Reaction: Add 50 µL of the 2X Assay Reaction Mixture to each well.
- Incubation: Incubate the plate at room temperature or 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

Protocol for Differentiating NAD+ and NADH

To specifically measure NADH, NAD+ in the sample must be decomposed. Conversely, to measure NAD+, NADH must be decomposed.^{[7][8]}

For NADH Measurement (NAD+ Decomposition):

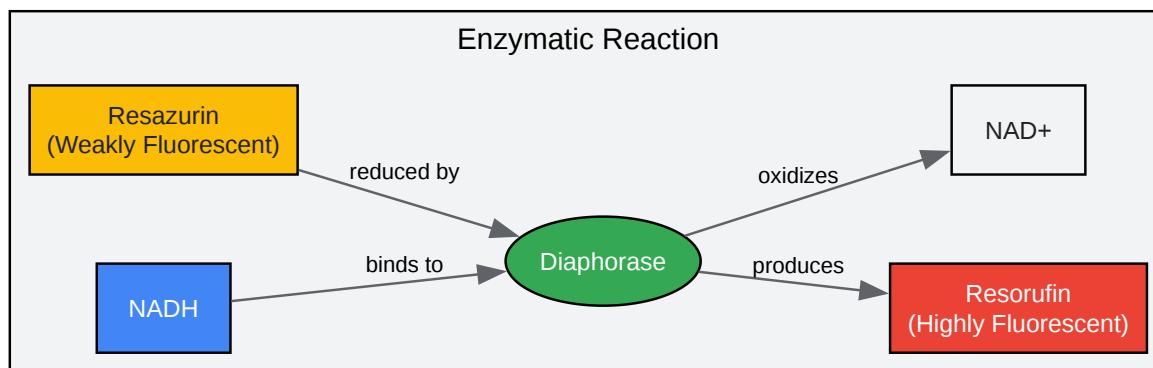
- Add 1 volume of 0.1 N NaOH to your sample.
- Heat at 60°C for 30 minutes.[8]
- Neutralize the sample by adding 1 volume of 0.1 N HCl.

For NAD+ Measurement (NADH Decomposition):

- Add 1 volume of 0.1 N HCl to your sample.
- Heat at 60°C for 30 minutes.
- Neutralize the sample by adding 1 volume of 0.1 N NaOH.

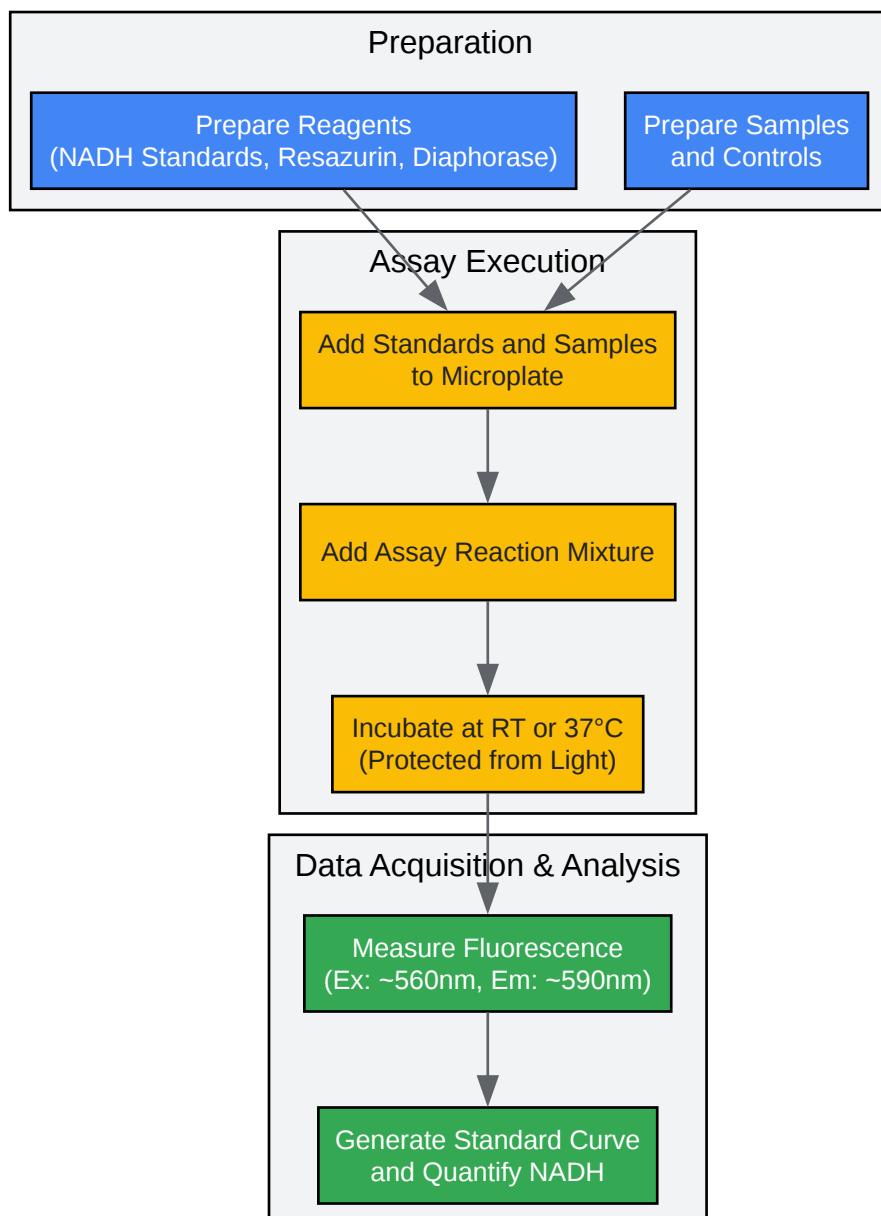
After treatment, proceed with the standard assay protocol to measure the remaining NADH or the converted NAD+.

Visualizations



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Caption: Biochemical pathway of the **resorufin**-based NADH assay.



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Caption: Experimental workflow for NADH quantification.

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